molecular formula C12H12N2S B13604206 (5-Phenylthiophen-2-yl)ethanimidamide CAS No. 62403-77-4

(5-Phenylthiophen-2-yl)ethanimidamide

Cat. No.: B13604206
CAS No.: 62403-77-4
M. Wt: 216.30 g/mol
InChI Key: FKVNASFBJSUXAI-UHFFFAOYSA-N
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Description

2-(5-phenylthiophen-2-yl)ethanimidamide is an organic compound with the molecular formula C12H12N2S. It is characterized by a thiophene ring substituted with a phenyl group and an ethanimidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylthiophen-2-yl)ethanimidamide typically involves the reaction of 5-phenylthiophene-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group .

Industrial Production Methods

Industrial production methods for 2-(5-phenylthiophen-2-yl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylthiophen-2-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-phenylthiophen-2-yl)ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-phenylthiophen-2-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylthiophen-2-yl)ethanamine
  • 2-(5-phenylthiophen-2-yl)ethanone
  • 2-(5-phenylthiophen-2-yl)ethanol

Uniqueness

2-(5-phenylthiophen-2-yl)ethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

CAS No.

62403-77-4

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(5-phenylthiophen-2-yl)ethanimidamide

InChI

InChI=1S/C12H12N2S/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14)

InChI Key

FKVNASFBJSUXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CC(=N)N

Origin of Product

United States

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